molecular formula C13H21NO4 B2839165 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid CAS No. 2168093-13-6

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid

Cat. No. B2839165
CAS RN: 2168093-13-6
M. Wt: 255.314
InChI Key: JVIRHZKJMUZKPK-UHFFFAOYSA-N
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Description

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant drug that is used to treat major depressive disorder and social anxiety disorder.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has delved into the synthesis of related cyclohexene carboxylate compounds and their reactions, providing a foundation for understanding the applications of the specified chemical. For instance, the study by Kirillov et al. (2012) discusses the synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, highlighting the analgesic activity and low toxicity of these compounds, which could hint at the therapeutic potential of similar structures (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012). Furthermore, Rao and Bhaskar (1993) have explored the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives from cyclohexadienes, demonstrating the versatility of cyclohexene derivatives in synthesizing complex structures (Rao & Bhaskar, 1993).

Photoreactivity and Modifications

The photoreactivity of cyclohexene derivatives, such as the addition of acetic acid to cyclohexene derivatives discussed by Leong et al. (1973), provides insights into the chemical behavior under light exposure, which is relevant for understanding the reactivity of similar compounds (Leong, Imagawa, Kimoto, & Kawanisi, 1973). Additionally, Keating and Armstrong (1996) introduced the concept of a "universal isocyanide" that enables postcondensation modification of Ugi four-component condensation products, using 1-isocyanocyclohexene as the isocyanide input. This showcases the potential for structural modifications and synthesis of diverse structures (Keating & Armstrong, 1996).

Host-Guest Complexation

The study on host-guest complexation of aromatic carboxylic acids by β-Cyclodextrins monosubstituted at C6 by linear and cyclic alkyl triamines by Kean et al. (1999) demonstrates the interaction of cyclohexene derivatives with other molecules, which is significant for understanding their potential in molecular recognition and supramolecular chemistry (Kean, May, Clements, Easton, & Lincoln, 1999).

properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIRHZKJMUZKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(=CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid

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